molecular formula C11H13BrClFN2OS B6694281 N-[(3-bromo-5-fluorophenyl)methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride

N-[(3-bromo-5-fluorophenyl)methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride

Cat. No.: B6694281
M. Wt: 355.65 g/mol
InChI Key: BXHHITVLWPNDSC-UHFFFAOYSA-N
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Description

N-[(3-bromo-5-fluorophenyl)methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride is a compound that belongs to the class of thiazolidine derivatives. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

N-[(3-bromo-5-fluorophenyl)methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2OS.ClH/c12-8-1-7(2-9(13)3-8)4-14-11(16)10-5-17-6-15-10;/h1-3,10,15H,4-6H2,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHHITVLWPNDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCS1)C(=O)NCC2=CC(=CC(=C2)Br)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-5-fluorophenyl)methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiol with an amine in the presence of a carbonyl compound.

    Introduction of the Phenyl Group: The phenyl group with bromo and fluoro substituents can be introduced via a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: This step involves the reaction of the thiazolidine derivative with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-5-fluorophenyl)methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromo and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or bromine (Br₂) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidine derivatives with reduced functional groups.

Scientific Research Applications

N-[(3-bromo-5-fluorophenyl)methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where thiazolidine derivatives have shown efficacy.

    Industry: Utilized in the development of new materials and as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[(3-bromo-5-fluorophenyl)methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. The presence of the bromo and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The thiazolidine ring can also interact with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloro-5-fluorophenyl)methyl]-1,3-thiazolidine-4-carboxamide
  • N-[(3-bromo-5-chlorophenyl)methyl]-1,3-thiazolidine-4-carboxamide
  • N-[(3-bromo-5-fluorophenyl)methyl]-1,3-oxazolidine-4-carboxamide

Uniqueness

N-[(3-bromo-5-fluorophenyl)methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

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